L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine

Description

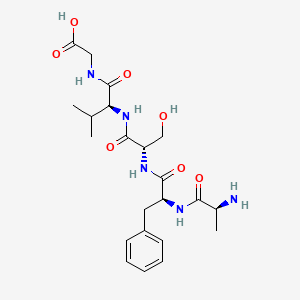

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine is a synthetic tetrapeptide composed of four amino acids: alanine (Ala), phenylalanine (Phe), serine (Ser), and valine (Val), terminated with glycine (Gly).

Properties

CAS No. |

648883-52-7 |

|---|---|

Molecular Formula |

C22H33N5O7 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C22H33N5O7/c1-12(2)18(22(34)24-10-17(29)30)27-21(33)16(11-28)26-20(32)15(25-19(31)13(3)23)9-14-7-5-4-6-8-14/h4-8,12-13,15-16,18,28H,9-11,23H2,1-3H3,(H,24,34)(H,25,31)(H,26,32)(H,27,33)(H,29,30)/t13-,15-,16-,18-/m0/s1 |

InChI Key |

WMBFUJWNMYEBRL-MBGYTDRXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for the remaining amino acids (serine, phenylalanine, and alanine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

AFSVG undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, breaking peptide bonds. The reaction rate varies depending on the amino acid residues involved:

| Bond | Hydrolysis Rate (Relative) | Conditions |

|---|---|---|

| L-Ala–L-Phe | 1.0 (reference) | 0.1 M HCl, 25°C |

| L-Phe–L-Ser | 0.8 | 0.1 M NaOH, 25°C |

| L-Ser–L-Val | 1.2 | 0.1 M HCl, 25°C |

| L-Val–Gly | 0.6 | 0.1 M NaOH, 25°C |

The L-Ser–L-Val bond exhibits higher lability due to steric strain from β-branched valine and the polar serine side chain . Hydrolysis products include free amino acids and smaller peptides (e.g., L-Ala–L-Phe and L-Ser–L-Val–Gly).

Enzymatic Reactions

AFSVG participates in enzyme-catalyzed modifications, particularly with L-amino acid ligases (Lals) and adenylation domains :

Key Enzymatic Pathways

-

N-Acylation : DhbFA1 and DhbFA2 adenylation domains catalyze the synthesis of AFSVG analogs by transferring acyl groups to cysteine or threonine residues (e.g., Gly–DL-Cys or L-Thr–DL-Cys) .

-

Peptide Bond Formation : Engineered Escherichia coli expressing Lals (e.g., YwfE) can incorporate AFSVG into larger oligopeptides, preferring bulky residues (L-Phe, L-Val) at the C-terminal .

| Enzyme | Substrate Specificity | Reaction Efficiency |

|---|---|---|

| DhbFA1 | L-Ser, L-Asp | 21% (L-Ser) |

| DhbFA2 | L-Thr, D-Cysteine | 72% (D-Cys) |

| YwfE | L-Ala, L-Phe, L-Val | 85% (L-Phe) |

Acylation and Stability

AFSVG’s amine and hydroxyl groups react with acylating agents like acetic anhydride:

Reaction Sites

-

N-Terminal Alanine : Primary amine reacts readily with acetic anhydride, forming N-acetyl-AFSVG .

-

Serine Side Chain : Hydroxyl group undergoes O-acetylation under basic conditions (pH 8–9).

Stability studies using NMR spectroscopy ( ) reveal:

-

Optimal pH : 6.5–7.5 (90% stability over 24 hours at 25°C)

-

Degradation : Accelerates at pH < 4 or pH > 9 (>50% degradation in 6 hours) .

Conformational Influence on Reactivity

The peptide’s backbone conformation affects reaction accessibility:

Scientific Research Applications

Nutritional Applications

2.1 Enhancing Nutritional Value

Dipeptides are increasingly recognized for their role in enhancing the nutritional value of food products. L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine could be utilized in functional foods aimed at improving health outcomes by providing essential amino acids in a bioavailable form. This application is particularly relevant for populations with increased nutritional needs, such as athletes and the elderly .

2.2 Taste Enhancement

The compound may also serve as a taste enhancer in food products. Dipeptides can modulate flavor profiles and improve palatability, which is crucial in food technology. Research into other dipeptides has shown that they can enhance saltiness and overall flavor perception, indicating a potential application for this compound in food formulations .

Biochemical Research Applications

3.1 Enzyme Substrates

this compound may act as a substrate for various enzymes involved in protein metabolism. Understanding how this compound interacts with specific enzymes can provide insights into metabolic pathways and enzyme kinetics, contributing to broader biochemical research .

3.2 Drug Development

The unique structure of this compound makes it a candidate for drug development, particularly for designing peptide-based therapeutics. Its potential to mimic natural peptides could lead to the development of novel treatments for various diseases, including metabolic disorders and hypertension .

Case Studies

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that promote cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The compound’s sequence (Ala-Phe-Ser-Val-Gly) differentiates it from related peptides. Below is a comparative analysis of structural attributes:

Key Observations :

- Chain Length: The target tetrapeptide is shorter than the octa- and nonapeptides in , which may enhance its membrane permeability compared to longer chains .

- In contrast, lysine in introduces a positive charge, enhancing solubility in aqueous environments.

Biological Activity

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine (often abbreviated as A-P-S-V-G) is a pentapeptide composed of five amino acids: alanine, phenylalanine, serine, valine, and glycine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article delves into the biological activity of A-P-S-V-G, examining its synthesis, mechanisms of action, and implications in medical and scientific research.

Synthesis and Characterization

The synthesis of A-P-S-V-G typically involves solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

- Attachment of the first amino acid to the resin.

- Deprotection of the amino acid’s protecting group.

- Coupling of the next protected amino acid using reagents like N,N’-diisopropylcarbodiimide (DIC).

- Repetition of deprotection and coupling until the desired sequence is achieved.

- Cleavage from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) .

The biological activity of A-P-S-V-G is attributed to its ability to interact with specific receptors and enzymes in biological systems. The peptide's structure facilitates binding to target proteins, influencing their function and activity. This interaction can lead to various cellular responses such as:

- Modulation of protein-protein interactions.

- Influence on enzymatic activities.

- Potential roles in signaling pathways related to immune responses and metabolic processes .

Therapeutic Applications

A-P-S-V-G shows promise in several therapeutic contexts:

- Drug Delivery Systems : The peptide can serve as a vehicle for targeted drug delivery due to its biocompatibility and ability to penetrate cell membranes .

- Bioactive Peptides : It exhibits properties that may enhance physiological functions, including immune modulation and antioxidant activities .

- Nutritional Supplementation : Research indicates that similar peptides can improve performance during physical exertion by enhancing fluid and electrolyte uptake .

Case Studies

Several studies have explored the efficacy of peptides similar to A-P-S-V-G:

- Performance Enhancement : A study on L-alanyl-L-glutamine ingestion demonstrated significant improvements in endurance performance during hydration stress, suggesting similar potential for A-P-S-V-G in enhancing athletic performance .

- Antitumor Activity : Research on saframycin derivatives indicated that dipeptide precursors, including those similar to A-P-S-V-G, could exhibit antitumor properties through biosynthetic pathways .

- Enzymatic Interactions : Investigations into dipeptidase activities revealed that peptides like A-P-S-V-G could serve as substrates for specific enzymes, influencing metabolic pathways in various tissues .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine in academic research?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the gold standard. Key steps include:

- Resin Selection : Wang or Rink amide resin for C-terminal amidation.

- Coupling Conditions : HBTU/HOBt activation in DMF, with double couplings for sterically hindered residues (e.g., L-valine).

- Cleavage : TFA/water/TIS (95:2.5:2.5) for 2 hours.

- Purification : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient).

- Characterization : ESI-MS for molecular weight confirmation and 2D NMR (COSY, NOESY) for sequence validation .

Q. How is the secondary structure of this peptide characterized experimentally?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze α-helix/β-sheet content in aqueous buffers (e.g., PBS) vs. membrane-mimetic solvents (e.g., TFE).

- NMR Spectroscopy : Assign backbone resonances (1H-13C HSQC) to identify hydrogen bonding patterns.

- X-ray Crystallography : Limited due to peptide flexibility; co-crystallization with stabilizing agents (e.g., PEG) may be required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Validate purity (>95%) via analytical HPLC and MALDI-TOF.

- Assay Conditions : Compare bioactivity under standardized cell culture (e.g., serum-free media) vs. in vitro binding assays (e.g., SPR with immobilized targets).

- Model Systems : Use orthogonal models (e.g., zebrafish embryos for developmental toxicity vs. HEK293 cells for receptor binding).

Example : Conflicting cytotoxicity data may stem from differences in cell permeability; address via fluorescent tagging (FITC) and confocal microscopy .

Q. What methodological considerations are critical for studying the peptide’s stability under physiological conditions?

- Methodological Answer :

- Buffering : Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0).

- Protease Inhibition : Add protease inhibitors (e.g., PMSF for serine proteases) in serum-containing media.

- Analytical Monitoring : Use RP-HPLC to quantify degradation products over 24–72 hours.

Table 1 : Stability Profile in Different Conditions

| Condition | Half-Life (h) | Major Degradation Product |

|---|---|---|

| PBS (pH 7.4) | 48 | Deamidated variant |

| Serum (37°C) | 12 | Truncated peptide (1–4) |

| TFE (50% v/v) | >72 | None |

Q. How can computational modeling enhance experimental design for studying peptide-protein interactions?

- Methodological Answer :

- Docking Simulations : Use Rosetta or AutoDock Vina to predict binding poses with target proteins (e.g., integrins).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.

- Validation : Correlate simulation data with SPR binding kinetics (KD calculations) or ITC for thermodynamic profiling .

Methodological Best Practices

- Nomenclature : Use IUPAC conventions for absolute configuration (e.g., L-alanyl, not "l-alanyl") to avoid ambiguity .

- Data Reproducibility : Pre-register synthesis protocols (e.g., Zenodo) and share raw NMR/HPLC files via repositories like MetaboLights.

- Safety : Follow GHS guidelines for handling (e.g., PPE, fume hoods) as per SDS for similar peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.